molecular formula C9H17NO B13156082 1-(2-Aminocyclohexyl)propan-2-one

1-(2-Aminocyclohexyl)propan-2-one

Katalognummer: B13156082
Molekulargewicht: 155.24 g/mol
InChI-Schlüssel: VXVUECOAAPGHNR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Aminocyclohexyl)propan-2-one is an organic compound with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . It is characterized by a cyclohexane ring substituted with an amino group and a propan-2-one moiety. This compound is primarily used for research purposes and has various applications in scientific studies.

Vorbereitungsmethoden

The synthesis of 1-(2-Aminocyclohexyl)propan-2-one can be achieved through several routes. One common method involves the reaction of cyclohexanone with ammonia and a suitable reducing agent. The reaction conditions typically include:

    Cyclohexanone: The starting material.

    Ammonia: Provides the amino group.

    Reducing Agent: Such as sodium borohydride or lithium aluminum hydride.

    Solvent: Often an alcohol like methanol or ethanol.

The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .

Analyse Chemischer Reaktionen

1-(2-Aminocyclohexyl)propan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents such as sodium borohydride.

    Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, water.

Major products formed from these reactions include alcohols, ketones, and carboxylic acids .

Wissenschaftliche Forschungsanwendungen

1-(2-Aminocyclohexyl)propan-2-one is utilized in various scientific research fields:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Employed in the synthesis of specialty chemicals and materials

Wirkmechanismus

The mechanism by which 1-(2-Aminocyclohexyl)propan-2-one exerts its effects involves interactions with specific molecular targets and pathways. The amino group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(2-Aminocyclohexyl)propan-2-one can be compared with other similar compounds, such as:

    1-(1-Aminocyclohexyl)propan-2-one: Differing in the position of the amino group on the cyclohexane ring.

    2-Aminocyclohexanone: Lacking the propan-2-one moiety.

    Cyclohexylamine: Lacking the ketone group.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C9H17NO

Molekulargewicht

155.24 g/mol

IUPAC-Name

1-(2-aminocyclohexyl)propan-2-one

InChI

InChI=1S/C9H17NO/c1-7(11)6-8-4-2-3-5-9(8)10/h8-9H,2-6,10H2,1H3

InChI-Schlüssel

VXVUECOAAPGHNR-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1CCCCC1N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.